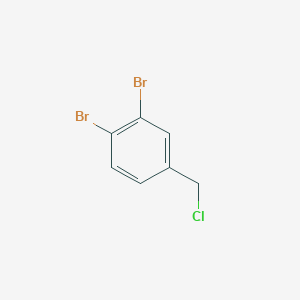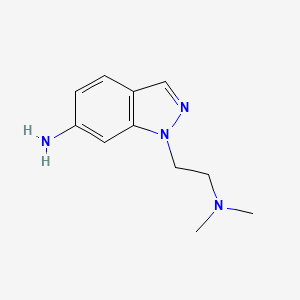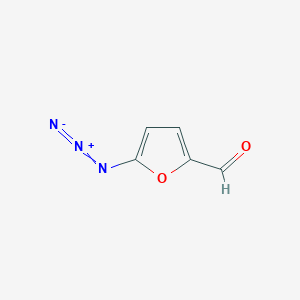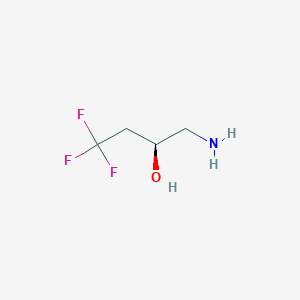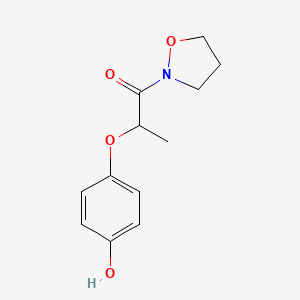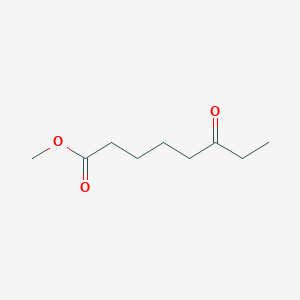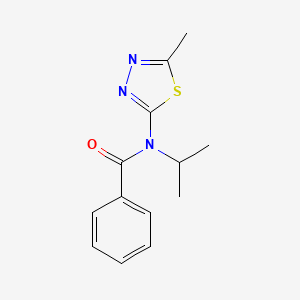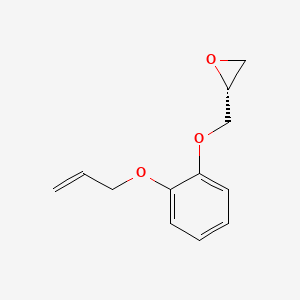![molecular formula C25H26Cl2FN7O3 B8643030 5-[[4-(3-chloro-4-fluoroanilino)-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-2-carboxamide;hydrochloride CAS No. 346599-65-3](/img/structure/B8643030.png)
5-[[4-(3-chloro-4-fluoroanilino)-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-2-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[4-(3-chloro-4-fluoroanilino)-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-2-carboxamide;hydrochloride is a low molecular weight inhibitor of the human epidermal growth factor receptor 2 (HER-2) tyrosine kinase activity. This compound has been developed for its potential anti-cancer properties, particularly in the context of HER-2 overexpressing cancers such as certain types of breast and ovarian cancers .
Preparation Methods
The synthesis of 5-[[4-(3-chloro-4-fluoroanilino)-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-2-carboxamide;hydrochloride involves multiple steps, including the formation of key intermediates and the final hydrochloride saltThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Chemical Reactions Analysis
5-[[4-(3-chloro-4-fluoroanilino)-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-2-carboxamide;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound.
Coupling Reactions: These reactions are used to introduce various substituents onto the core structure, often using palladium-catalyzed cross-coupling methods.
Scientific Research Applications
5-[[4-(3-chloro-4-fluoroanilino)-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-2-carboxamide;hydrochloride has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the inhibition of HER-2 tyrosine kinase activity. In biology and medicine, it has shown promise in preclinical studies for its ability to inhibit the growth and proliferation of HER-2 overexpressing cancer cells. This makes it a potential candidate for the development of targeted cancer therapies .
Mechanism of Action
The mechanism of action of 5-[[4-(3-chloro-4-fluoroanilino)-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-2-carboxamide;hydrochloride involves the inhibition of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) tyrosine kinase activity. By blocking these receptors, the compound interferes with the signaling pathways that drive the growth and proliferation of cancer cells. This inhibition leads to reduced cell proliferation, induction of apoptosis, and increased sensitivity to chemotherapeutic agents such as paclitaxel .
Comparison with Similar Compounds
5-[[4-(3-chloro-4-fluoroanilino)-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-2-carboxamide;hydrochloride is similar to other HER-2 tyrosine kinase inhibitors such as D-70166 and trastuzumab (Herceptin). this compound is unique in its specific molecular structure and its ability to dose-dependently inhibit HER-2 phosphorylation. This makes it a valuable tool for studying the HER-2 signaling pathway and its role in cancer cell proliferation .
Similar compounds include:
D-70166: Another low molecular weight HER-2 tyrosine kinase inhibitor with similar properties and applications.
Trastuzumab (Herceptin): A monoclonal antibody that targets HER-2 and is widely used in the treatment of HER-2 positive breast cancer.
Properties
CAS No. |
346599-65-3 |
|---|---|
Molecular Formula |
C25H26Cl2FN7O3 |
Molecular Weight |
562.4 g/mol |
IUPAC Name |
5-[[4-(3-chloro-4-fluoroanilino)-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H25ClFN7O3.ClH/c1-14-10-20(25(36)28-4-5-34-6-8-37-9-7-34)32-19(14)12-16-21-22(29-13-30-23(21)33-24(16)35)31-15-2-3-18(27)17(26)11-15;/h2-3,10-13,32H,4-9H2,1H3,(H,28,36)(H2,29,30,31,33,35);1H |
InChI Key |
CLVDFRRQUCVMJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C(=O)NCCN2CCOCC2)C=C3C4=C(NC3=O)N=CN=C4NC5=CC(=C(C=C5)F)Cl.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B8642962.png)
![2-{1-[(Prop-2-en-1-yl)oxy]propan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B8642970.png)
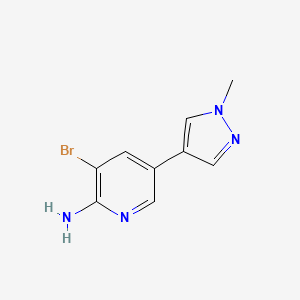
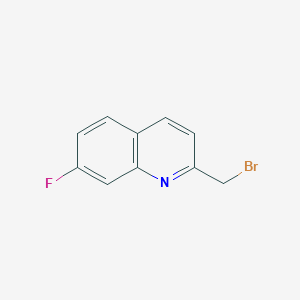
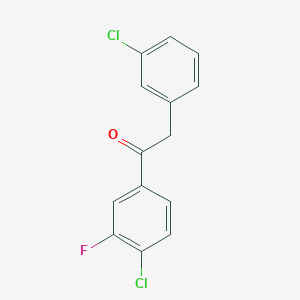
![[4-(6-Methoxy-pyridin-3-yl)-4-oxo-butyl]-carbamic Acid tert-Butyl Ester](/img/structure/B8642983.png)
